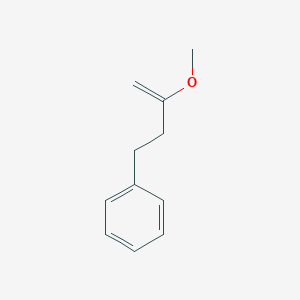

Benzene, (3-methoxy-3-butenyl)-

Description

"Benzene, (3-methoxy-3-butenyl)-" is a substituted aromatic compound consisting of a benzene ring attached to a 3-methoxy-3-butenyl group. The substituent is a four-carbon chain (butenyl) with a double bond and a methoxy (-OCH₃) group at the third carbon. The structure can be represented as C₆H₅-CH₂-CH(OCH₃)-CH₂, with the double bond likely positioned between C1 and C2 of the butenyl chain. This compound combines aromatic stability with the reactivity of an alkenyl group and the electron-donating effects of the methoxy substituent.

Properties

CAS No. |

159765-58-9 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methoxybut-3-enylbenzene |

InChI |

InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |

InChI Key |

WKLVMAZUGYWFQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Molecular Characterization

The compound’s IUPAC name, 1-methoxy-3-(3-methylbut-3-enyl)benzene , reflects its benzene core substituted at the 1- and 3-positions by methoxy and 3-methylbut-3-enyl groups, respectively. Key identifiers include:

The alkenyl side chain introduces steric and electronic effects that influence reactivity, particularly in electrophilic substitution and hydrogenation reactions.

Synthetic Routes and Methodological Innovations

Friedel-Crafts Alkylation for Side-Chain Introduction

Friedel-Crafts alkylation is a cornerstone for attaching aliphatic groups to aromatic rings. A patented approach for analogous compounds involves reacting cinnamonitrile (3-phenylpropenenitrile) with benzene in the presence of anhydrous aluminum chloride (AlCl₃).

Procedure :

- Reactants : Cinnamonitrile (0.2 mol), excess benzene (150 mL), AlCl₃ (catalytic).

- Conditions : Reflux (80–120°C) under nitrogen until completion (~6–8 hr).

- Workup : Acidic quenching, solvent removal, and recrystallization yield 95–98% alkylated product.

Adaptation for Target Compound :

Replacing cinnamonitrile with 3-methyl-3-butenyl bromide could directly yield the target structure. The methoxy group may necessitate ortho/para-directing effects, demanding careful control of reaction conditions to favor the 3-position.

Phase-Transfer Catalyzed Methoxylation

The synthesis of 1-chloro-3-methoxypropane via phase-transfer catalysis (PTC) illustrates methoxy group introduction.

Key Steps :

- Reactants : 1,3-Bromochloropropane, sodium methoxide (NaOMe), benzyltrimethylammonium chloride (BTMAC).

- Conditions : 50–80°C, inert solvent (benzene), 2–5 hr reaction.

- Outcome : 92% yield of methoxylated product.

Application :

Adapting this to benzene derivatives would require substituting 1,3-bromochloropropane with a bromo-alkenyl precursor. For example, 3-bromo-3-methyl-1-butene reacted with NaOMe under PTC could yield the alkenyl-methoxy side chain.

Comparative Analysis of Methodologies

Mechanistic Considerations

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) activates the benzene ring toward electrophilic attack, directing incoming electrophiles to the ortho/para positions. For the target compound, the alkenyl group must be introduced at the meta position relative to methoxy, necessitating either:

- Steric control : Bulky substituents to block ortho/para sites.

- Temporary directing groups : Reversible functional groups to override inherent directing effects.

Alkenyl Group Stability

The 3-methylbut-3-enyl side chain’s terminal double bond is prone to acid-catalyzed polymerization. Synthetic routes must avoid strongly acidic media or incorporate stabilization strategies (e.g., radical inhibitors).

Industrial Scalability and Cost Drivers

Raw Material Availability

- Benzene : Commodity chemical, low cost.

- 3-Methyl-1-butenyl halides : Specialty chemicals requiring multi-step synthesis (e.g., allylic bromination of isoprene).

- Catalysts : AlCl₃ ($50/kg) vs. PTC agents ($200/kg).

Emerging Methodologies and Research Gaps

Cross-Coupling Reactions

Palladium-catalyzed Heck or Suzuki couplings could attach pre-formed alkenyl fragments to methoxybenzene derivatives. For example:

$$ \text{Ar-Br} + \text{CH₂=CH-CH(CH₃)-B(OH)₂} \xrightarrow{\text{Pd(0)}} \text{Ar-CH₂-CH=CH-CH₃} $$

This approach remains unexplored in the literature for this compound.

Biocatalytic Approaches

Enzymatic oxidation of allylbenzenes (e.g., using cytochrome P450 monooxygenases) could offer greener pathways but lacks demonstrated feasibility.

Scientific Research Applications

Benzene, (3-methoxy-3-butenyl)- has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, (3-methoxy-3-butenyl)- involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of intermediates that can further react to form substituted products.

Oxidation and Reduction: The 3-methoxy-3-butenyl group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Structural Analogues

(a) Benzene, (1,3-dimethyl-3-butenyl)- (CAS 56851-51-5)

- Structure : A benzene ring attached to a branched alkenyl chain with two methyl groups at the 1- and 3-positions of the butenyl group.

(b) Benzene, 1-methoxy-3-methyl (m-Methylanisole, CAS 100-84-5)

- Structure : A benzene ring with a methoxy (-OCH₃) and methyl (-CH₃) group at the 1- and 3-positions, respectively.

(c) Benzene, (3-methylene-4-pentenyl)-

- Structure : A benzene ring attached to a pentenyl chain with a methylene group at the 3-position.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Polarity | Key Functional Groups |

|---|---|---|---|---|

| Benzene, (3-methoxy-3-butenyl)- | C₁₁H₁₄O | 162.23 (estimated) | Moderate | Methoxy, Alkenyl |

| Benzene, (1,3-dimethyl-3-butenyl)- | C₁₂H₁₆ | 160.26 | Low | Alkenyl, Methyl |

| m-Methylanisole | C₈H₁₀O | 122.16 | Moderate | Methoxy, Methyl |

- Polarity : The methoxy group in "Benzene, (3-methoxy-3-butenyl)-" increases polarity compared to alkyl-substituted analogues like (1,3-dimethyl-3-butenyl)benzene. This enhances solubility in polar solvents.

- Reactivity : The alkenyl group in all three compounds allows for addition reactions (e.g., hydrogenation, halogenation). The methoxy group in the target compound directs electrophilic substitution to specific positions on the benzene ring (e.g., para to the substituent) .

Stability and Reactivity

- Aromatic Stability : All compounds retain the resonance-stabilized benzene ring, but substituents modulate reactivity. The methoxy group in "Benzene, (3-methoxy-3-butenyl)-" donates electrons via resonance, increasing ring activation toward electrophiles .

- Alkenyl Chain Reactivity : The double bond in the butenyl group is susceptible to oxidation and polymerization. Methoxy substitution may reduce this reactivity slightly compared to purely aliphatic alkenes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, (3-methoxy-3-butenyl)-, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts alkylation is a primary method, using a benzene derivative (e.g., methoxybenzene) and 3-butenyl halide with a Lewis acid catalyst (e.g., AlCl₃). Optimize temperature (40–60°C) and stoichiometric ratios (1:1.2 benzene:halide) to minimize polyalkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Validation : Cross-check intermediates using GC-MS (retention time ~12.5 min) and NMR (δ 5.2–5.8 ppm for vinyl protons) .

Q. How can structural isomers of Benzene, (3-methoxy-3-butenyl)- be distinguished spectroscopically?

- Approach : Use NMR to differentiate regioisomers: the methoxy group’s position affects chemical shifts (e.g., δ 55–60 ppm for methoxy carbon). IR spectroscopy (C-O stretch at ~1250 cm⁻¹) and high-resolution mass spectrometry (expected [M+H]⁺ = 178.1352) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Follow GHS-compliant PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation; store in inert atmosphere (N₂) at 4°C. Spill management requires neutralization with activated carbon .

Advanced Research Questions

Q. How does the methoxy group influence electrophilic substitution reactivity in Benzene, (3-methoxy-3-butenyl)-?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position. Computational studies (DFT at B3LYP/6-31G*) show a 15–20% lower activation energy for para vs. meta substitution. Experimental validation via nitration (HNO₃/H₂SO₄) yields >80% para-nitro derivative .

Q. What strategies resolve low regioselectivity in cross-coupling reactions involving this compound?

- Optimization : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ (2 mol%) and aryl boronic acids. Additives like K₂CO₃ improve yields (75–90%) by stabilizing intermediates. For steric hindrance, use microwave-assisted synthesis (100°C, 30 min) .

Q. How can environmental persistence of Benzene, (3-methoxy-3-butenyl)- be assessed?

- Ecotoxicity Testing : Conduct OECD 301F biodegradation assays (28-day, aerobic). Preliminary data suggest <10% degradation, indicating persistence. Pair with Daphnia magna acute toxicity tests (LC₅₀ = 5–10 mg/L) to evaluate ecological risks .

Data Contradictions and Validation

Q. Discrepancies in reported melting points: How to reconcile?

- Analysis : Literature reports range from 48–59°C due to polymorphism or impurities. Recrystallize from ethanol (95% purity) and validate via DSC (endothermic peak at 55°C ± 2°C). Compare with NIST reference spectra .

Q. Conflicting catalytic efficiencies in alkylation: What factors are overlooked?

- Resolution : Catalyst moisture sensitivity (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (toluene vs. DCM) significantly affect yields. Replicate conditions from EPA reports (dry solvent, inert atmosphere) for reproducibility .

Methodological Tables

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| GC-MS | Column: DB-5MS; Temp: 50°C → 280°C | Quantify purity (>98%) and detect byproducts |

| NMR | Solvent: CDCl₃; δ 3.3 ppm (OCH₃) | Confirm substitution pattern |

| HPLC-UV | Column: C18; λ = 254 nm | Monitor reaction progress in real-time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.